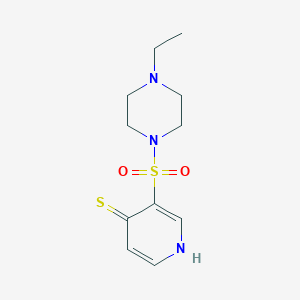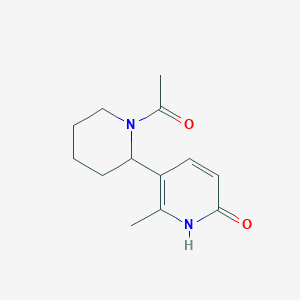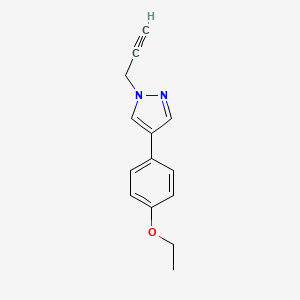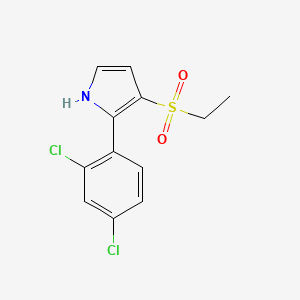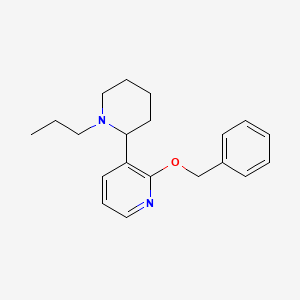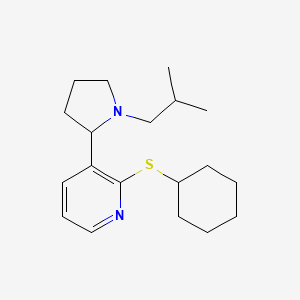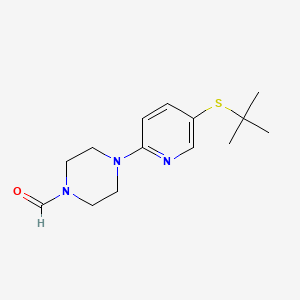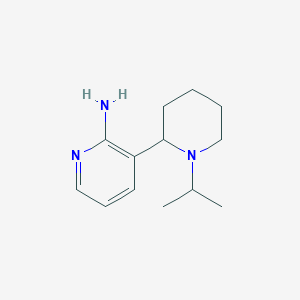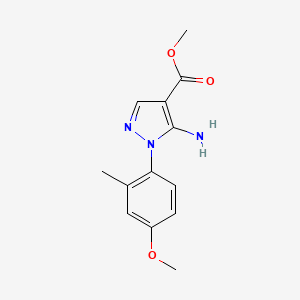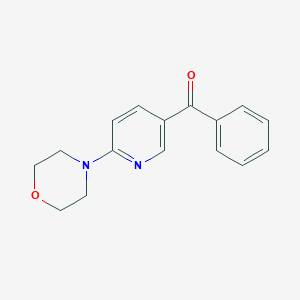
(6-Morpholinopyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Morpholinopyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C16H16N2O2 It is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to a phenyl group through a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Morpholinopyridin-3-yl)(phenyl)methanone typically involves the reaction of 3-chloropyridine with morpholine under basic conditions to form 6-morpholinopyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Análisis De Reacciones Químicas
Types of Reactions
(6-Morpholinopyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-Morpholinopyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound derivatives are explored for their potential anti-inflammatory, analgesic, and anticancer properties. Studies have shown that modifications to the morpholine and pyridine rings can enhance the compound’s biological activity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of (6-Morpholinopyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit adenosine kinase, leading to increased levels of adenosine and subsequent anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-6-morpholin-4-yl-pyridin-3-yl)-phenyl-methanone: Similar structure with a methyl group on the pyridine ring.
(6-Phenoxy-pyridin-3-yl)-phenyl-methanone: Similar structure with a phenoxy group instead of a morpholine ring.
Uniqueness
(6-Morpholinopyridin-3-yl)(phenyl)methanone is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in drug design and material science.
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
(6-morpholin-4-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H16N2O2/c19-16(13-4-2-1-3-5-13)14-6-7-15(17-12-14)18-8-10-20-11-9-18/h1-7,12H,8-11H2 |
Clave InChI |
CJEGFWUYMZPSEL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


